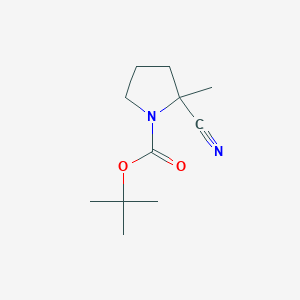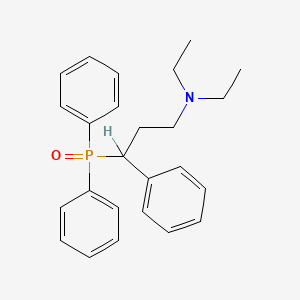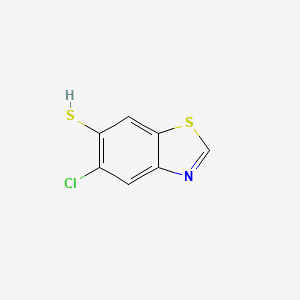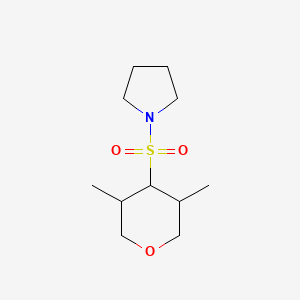
1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring and a sulfonyl group attached to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 3,5-dimethyltetrahydro-2H-pyran. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new sulfonamide or thiol derivatives .
科学研究应用
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism by which 1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrrolidine ring may also interact with various receptors or proteins, modulating their function. These interactions can affect biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog without the sulfonyl and tetrahydropyran groups.
Tetrahydropyran: Lacks the sulfonyl and pyrrolidine groups but shares the tetrahydropyran ring structure.
Sulfonyl Pyrrolidines: Compounds with similar sulfonyl and pyrrolidine groups but different substituents on the pyrrolidine ring
Uniqueness
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and tetrahydropyran groups distinguishes it from simpler analogs and enhances its potential for diverse applications .
属性
分子式 |
C11H21NO3S |
|---|---|
分子量 |
247.36 g/mol |
IUPAC 名称 |
1-(3,5-dimethyloxan-4-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H21NO3S/c1-9-7-15-8-10(2)11(9)16(13,14)12-5-3-4-6-12/h9-11H,3-8H2,1-2H3 |
InChI 键 |
CQNJYLYGFBVUAK-UHFFFAOYSA-N |
规范 SMILES |
CC1COCC(C1S(=O)(=O)N2CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


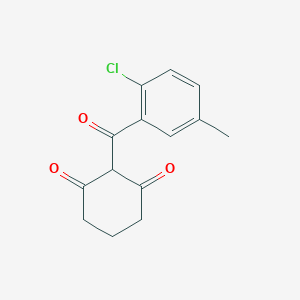
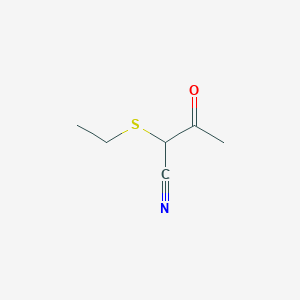
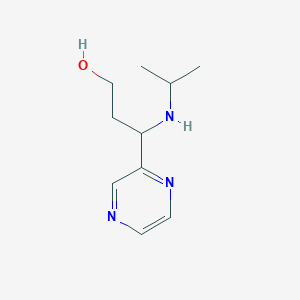
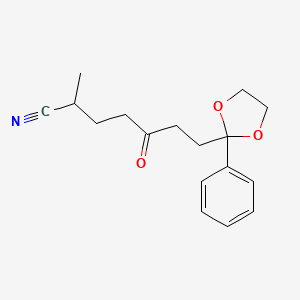
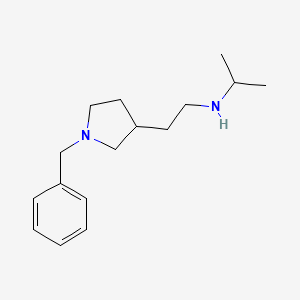

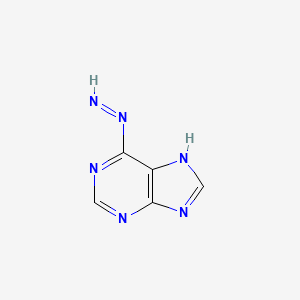
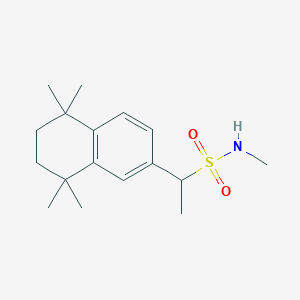
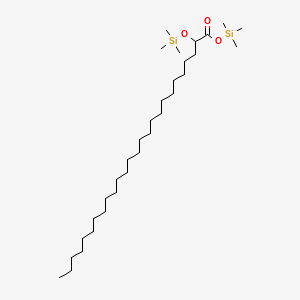
![4,7-Methano-7H-isoxazolo[4,5-E][1,3]diazepine](/img/structure/B13966995.png)
![5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13967007.png)
